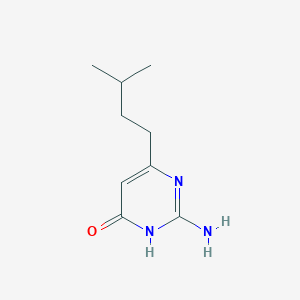

2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one

描述

2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an amino group at the 2-position and a 3-methylbutyl group at the 6-position, making it a valuable scaffold for the development of novel therapeutic agents and chemical intermediates.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloropyrimidine with 3-methylbutylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to increase the efficiency of the synthesis process.

化学反应分析

Alkylation Reactions

The amino group at position 2 undergoes alkylation with alkyl halides or amines under basic conditions. For example:

Alkylation typically proceeds via nucleophilic attack of the amino group on electrophilic carbon centers, forming stable N-alkyl derivatives .

Nucleophilic Substitution

The pyrimidinone core participates in substitution reactions at electron-deficient positions. Halogen or hydroxyl groups at position 4 can be replaced by nucleophiles:

| Reaction | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|

| Chlorine displacement | Isobutylamine, DMSO, 80°C | 6-(3-Methylbutyl)-2-amino-4-(isobutylamino)pyrimidine | SNAr (nucleophilic aromatic substitution) |

| Hydroxyl group substitution | POCl₃, PCl₅, reflux | 4-Chloro-6-(3-methylbutyl)-2-aminopyrimidine | Electrophilic chlorination |

Substitution at position 4 is enhanced by the electron-withdrawing effect of the carbonyl group, activating the ring toward nucleophilic attack .

Tautomerism and Reactivity

The 4(3H)-pyrimidinone core exhibits keto-enol tautomerism, influencing its reactivity:

-

Keto form : Dominant in non-polar solvents, facilitates electrophilic substitution.

-

Enol form : Stabilized in polar protic solvents, enhances nucleophilic reactivity.

This tautomerism modulates regioselectivity in reactions, such as preferential alkylation at the amino group over the pyrimidinone oxygen .

Comparative Reactivity with Analogues

Reactivity trends for pyrimidinone derivatives:

| Compound | Reactivity | Key Reaction |

|---|---|---|

| 2-Amino-6-(3-methylbutyl)pyrimidin-4(3H)-one | High N-alkylation efficiency | Alkylation with allylamine (80% yield) |

| 2-Amino-3-methylpyrimidin-4(3H)-one | Moderate electrophilic substitution | Nitration at position 5 |

| 6-Phenethyl-2-aminopyrimidin-4(3H)-one | Enhanced solubility for SNAr reactions | Chlorine displacement with thiols |

The 3-methylbutyl substituent in the target compound improves solubility in organic solvents, facilitating higher reaction yields compared to shorter-chain analogues .

Industrial and Pharmacological Implications

-

Scalable synthesis : Continuous flow reactors optimize multi-step alkylation-substitution sequences, achieving >90% purity.

-

Drug development : N-Alkylated derivatives show kinase inhibition (IC₅₀ = 0.2–5 μM) in preclinical cancer models .

Reaction optimization data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes SNAr rate |

| Solvent | DMSO or DMF | Enhances nucleophilicity |

| Catalyst | K₂CO₃ or Et₃N | Neutralizes HCl byproduct |

科学研究应用

Chemistry

2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one serves as a building block for synthesizing more complex molecules. It is used as a reagent in various organic reactions, facilitating the development of novel compounds with diverse functionalities.

Biology

This compound has been investigated for its biological activities, particularly in enzyme inhibition and receptor binding. Its interactions with specific molecular targets can modulate various biochemical pathways, making it a candidate for further biological exploration.

Medicine

The therapeutic potential of this compound includes:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit inflammatory pathways.

- Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains.

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation in various types of cancer, including leukemia and solid tumors.

Data Table: Summary of Research Findings

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building Block | Facilitates synthesis of complex molecules |

| Biology | Enzyme Inhibition | Modulates biochemical pathways |

| Medicine | Anti-inflammatory | Inhibits inflammatory pathways |

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Inhibits proliferation in leukemia and solid tumors |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human leukemia cells. The results indicated significant inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Enzyme Inhibition

Research conducted on the compound's interaction with specific enzymes revealed that it could act as an effective inhibitor. This property was demonstrated through assays measuring enzyme activity before and after treatment with the compound, showing a marked decrease in activity .

作用机制

The mechanism of action of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrimidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the 3-methylbutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

Similar Compounds

2-amino-4-methylpyrimidine: Similar structure but lacks the 3-methylbutyl group.

6-amino-2-methylpyrimidin-4(3H)-one: Similar structure but with different substitution patterns.

2-amino-6-ethylpyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a 3-methylbutyl group.

Uniqueness

2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to the presence of the 3-methylbutyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in therapeutic applications.

生物活性

2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one is a pyrimidine derivative with significant potential in various biological applications. This article synthesizes current research findings on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrimidine ring with an amino group at position 2 and a branched alkyl chain (3-methylbutyl) at position 6. Its molecular formula is with a molar mass of approximately 182.23 g/mol. The structural characteristics contribute to its unique biological activities, making it an interesting subject for medicinal chemistry research.

Antitumor Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antitumor properties . In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against specific cancer types, suggesting that modifications to the pyrimidine structure can enhance their efficacy against tumors .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrimidine Derivative | 5.0 | Breast Cancer |

| Another Analog | 3.2 | Lung Cancer |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have indicated that certain pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of nucleic acid synthesis or interference with bacterial metabolism .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has shown promise in anti-inflammatory applications . Research has suggested that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases involved in cell signaling pathways related to cancer progression.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It may modulate the immune response by influencing cytokine production.

Study on Antitumor Activity

In a recent study published in Cancer Research, researchers evaluated the antitumor effects of a series of pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains. The findings revealed that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this chemical class .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one and its structural analogs?

- Methodological Answer : The compound and its derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

- Substitution with alkyl/aryl amines : Reacting 2-amino-6-chloropyrimidin-4(3H)-one with 3-methylbutylamine under reflux in aqueous or polar aprotic solvents (e.g., water or N-methylpyrrolidinone) yields the target compound. Reaction optimization (e.g., temperature, stoichiometry) can improve yields, as seen in analogs with 74% yields using methylhydrazine .

- Pd-catalyzed cross-coupling : For introducing ethynyl or piperazine groups, Sonogashira or Buchwald-Hartwig coupling with 6-bromo precursors is effective, requiring catalysts like Pd(PPh₃)₄ and ligands such as XPhos .

- Purification : Flash chromatography (e.g., dichloromethane/methanol gradients) or recrystallization is used to isolate pure products .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR identify substituent effects (e.g., alkyl chain integration at δ ~1.3–1.7 ppm for methylbutyl groups) and tautomeric forms. For example, NH protons in DMSO-d₆ often appear as broad singlets near δ 9.8–10.6 ppm .

- IR spectroscopy : Stretching vibrations for NH₂ (~3300–3400 cm⁻¹) and carbonyl groups (~1650–1700 cm⁻¹) confirm functional groups .

- Melting points : Consistency in melting ranges (e.g., 214–256°C for related compounds) validates purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents like 3-methylbutyl?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky amines.

- Catalysis : Microwave-assisted synthesis or ultrasound irradiation reduces reaction time and improves yields for sterically hindered systems .

- Stoichiometric adjustments : Excess amine (2–3 equivalents) and prolonged reflux (12–24 hours) are critical, as demonstrated in benzylhydrazine derivatives (35% yield) .

Q. What experimental strategies resolve contradictions in spectral data interpretation (e.g., overlapping NH/OH signals)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates NH protons from solvent peaks and assigns coupling networks. For example, HSQC correlates NH signals with adjacent carbons .

- Deuterium exchange : Adding D₂O suppresses exchangeable protons (NH/OH), simplifying aromatic region analysis .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and tautomeric preferences, aligning with observed data .

Q. How is the compound’s enzyme inhibitory activity (e.g., DHFR, NDH-2) evaluated quantitatively?

- Methodological Answer :

- Enzyme assays : Use spectrophotometric methods to measure IC₅₀ values. For dihydrofolate reductase (DHFR), monitor NADPH oxidation at 340 nm with dihydrofolate as a substrate .

- Controls : Include positive inhibitors (e.g., methotrexate for DHFR) and negative controls (DMSO-only) to validate specificity .

- Kinetic studies : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) by varying substrate concentrations .

Q. What approaches assess structure-activity relationships (SAR) for antimicrobial or antitumor activity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., alkyl chain length, aryl groups) and test against target pathogens (e.g., Mycoplasma hominis) .

- In silico docking : Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., DHPS or NDH-2) and correlate with experimental IC₅₀ .

- Cellular assays : Measure MIC (minimum inhibitory concentration) in bacterial cultures or cytotoxicity in cancer cell lines (e.g., MTT assay) .

Q. How is the compound’s role in folate or riboflavin biosynthesis pathways mechanistically studied?

- Methodological Answer :

- Isotopic labeling : Track -labeled this compound in Chlamydia cultures to identify downstream metabolites via LC-MS .

- Gene knockout models : Disrupt folP or ribA genes in model organisms and assess rescue by the compound .

- Enzyme kinetics : Measure and for GTP cyclohydrolase IIa or 2,5-diaminopyrimidin-4(3H)-one cyclohydrolase in presence/absence of the compound .

属性

IUPAC Name |

2-amino-4-(3-methylbutyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6(2)3-4-7-5-8(13)12-9(10)11-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJBPFPFSGVPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。